5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-
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Overview
Description
5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its fused pyranoquinoline moiety, which is a common structural motif found in many naturally occurring and biologically active alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . Another method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . These reactions typically yield the desired product in moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs .
Scientific Research Applications
5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- has a wide range of scientific research applications. In medicinal chemistry, it has shown potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis . The compound also exhibits antibacterial, antimalarial, anti-inflammatory, and antifungal properties . In materials science, it is used in the development of novel organic semiconductors and light-emitting materials .
Mechanism of Action
The mechanism of action of 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis . The compound also modulates calcium signaling, TNF-α production, and nitric oxide synthesis, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- include other pyranoquinoline derivatives such as 2,2,6-trimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinoline-5-one and 5H-Pyrano[3,2-c]quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- .
Uniqueness: What sets 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- apart from its analogs is its unique structural features and the specific biological activities it exhibits. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-4,6-dihydro-3H-pyrano[3,2-c]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYKYULZMGGKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344876 |
Source
|
Record name | 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6391-66-8 |
Source
|
Record name | 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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